Product packaging for Foscarnet (sodium)(Cat. No.:)

Foscarnet (sodium)

Cat. No.: B12428234
M. Wt: 191.95 g/mol
InChI Key: DFHAXXVZCFXGOQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Milestones in Foscarnet (B613817) (Sodium) Research and Development

The journey of foscarnet from a simple chemical entity to a researched antiviral agent is marked by several key milestones. Initially synthesized in 1924, its antiviral properties were not discovered until much later. mdpi.com The subsequent decades of research, particularly spurred by the HIV/AIDS epidemic, illuminated its potential and led to its development and eventual approval for specific medical uses. This timeline highlights the progression from basic chemical synthesis to its establishment as a significant compound in virology research.

Table 1: Key Historical Milestones of Foscarnet (Sodium)

YearMilestoneSignificance in Research & Development
1924First SynthesisThe foscarnet molecule was first synthesized by Swedish chemist Paul Nylén. mdpi.com
1980sIntensive Antiviral ResearchAmidst the AIDS epidemic, foscarnet was extensively studied for its activity against CMV and HIV, demonstrating its potential in immunocompromised patient contexts. nih.govclinicaltrials.gov
1991Medical Use ApprovalFoscarnet was approved for medical use, solidifying its role as a therapeutic agent for CMV retinitis in AIDS patients. mdpi.comwikipedia.org
1990s-PresentResistance & Combination StudiesEmergence of clinical resistance prompted extensive research into the molecular mechanisms of resistance and the synergistic or additive effects of foscarnet in combination with other antivirals like ganciclovir (B1264). nih.govdrugbank.comnih.gov

Foundational Role of Foscarnet (Sodium) in Antiviral Drug Discovery Methodologies

Foscarnet's contribution to antiviral drug discovery methodologies is primarily rooted in its unique mechanism of action. As a structural mimic of the pyrophosphate anion, it selectively binds to the pyrophosphate-binding site on viral DNA polymerases. patsnap.comwikipedia.orgpatsnap.com This action directly halts the elongation of the viral DNA chain. patsnap.com

A crucial aspect of its foundational role is that foscarnet does not require phosphorylation (activation) by viral kinases, such as thymidine (B127349) kinase in HSV or UL97 protein kinase in CMV. drugbank.comwikipedia.org This is a fundamental difference from nucleoside analogs like acyclovir (B1169) and ganciclovir. Consequently, foscarnet became an indispensable research tool for several reasons:

Studying Resistance: It provides a method to combat viral strains that have developed resistance to kinase-dependent drugs through mutations in their respective kinase genes. patsnap.comwikipedia.orgpatsnap.com The study of foscarnet's effectiveness against such strains has been pivotal in understanding alternative pathways for viral inhibition.

Elucidating Polymerase Function: Foscarnet serves as a probe to investigate the structure and function of the pyrophosphate binding site on various viral DNA polymerases and reverse transcriptases. nih.gov Research on how mutations in the polymerase gene affect foscarnet susceptibility has provided detailed insights into the mechanics of viral replication. frontiersin.orgoup.com

Combination Therapy Research: The distinct mechanism of foscarnet allows for studies into combination therapies. Research has shown that using foscarnet and ganciclovir together can result in enhanced or additive antiviral activity in vitro, providing a model for developing multi-target antiviral strategies. drugbank.comnih.gov

Current Academic Paradigms and Research Gaps in Foscarnet (Sodium) Studies

Contemporary academic research on foscarnet is focused on overcoming its limitations and expanding its utility. A major paradigm is the investigation of viral resistance. While foscarnet is effective against viruses resistant to other drugs, resistance to foscarnet itself can develop through mutations in the viral DNA polymerase gene (e.g., the UL54 gene in HCMV). nih.govfrontiersin.org Current studies are dedicated to identifying novel resistance mutations and understanding the structural changes in the polymerase that confer this resistance. frontiersin.orgoup.com Research has identified that single mutations can confer resistance, and double mutations can lead to even higher levels of resistance. nih.govfrontiersin.org

Another significant area of research is the exploration of new applications. Studies have investigated foscarnet's activity against other viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV), suggesting a broader potential spectrum of activity. cancernetwork.com

However, several research gaps remain:

Optimizing Formulations: Foscarnet's poor oral bioavailability necessitates intravenous administration. drugbank.comnih.gov A critical research gap is the development of new formulations or delivery systems. Academic studies are exploring options like floating microbeads to prolong gastric residence time or creating new salt forms, such as benzathine foscarnet, for potential use as a long-acting intravitreal drug depot. researchgate.netrsc.org

Multi-Drug Resistance: While mechanisms for resistance to individual drugs are increasingly understood, the molecular basis for dual resistance to both foscarnet and other polymerase inhibitors like ganciclovir, often conferred by a single viral strain, requires further investigation. nih.gov

Predictive Genotypic Markers: There is a need for more comprehensive mapping and validation of polymerase mutations to reliably predict the level of foscarnet resistance from genotypic data, which would be a valuable tool in clinical research settings. oup.com

Table 2: Current Research Focus and Identified Gaps

Research AreaCurrent ParadigmsIdentified Research Gaps
Viral Resistance Identifying and characterizing mutations in the viral DNA polymerase gene (e.g., UL54) that confer foscarnet resistance. frontiersin.orgoup.comUnderstanding the molecular mechanisms of multi-drug resistance and developing reliable genotypic predictors of resistance levels. nih.gov
Novel Applications Investigating efficacy against other viruses, such as KSHV, and its role in salvage therapies. cancernetwork.comExploring the full spectrum of foscarnet's antiviral activity and its potential in combination with newer antiviral agents.
Pharmaceutical Development Exploring alternative salt forms (e.g., benzathine foscarnet) for different administration routes. rsc.orgDeveloping orally bioavailable formulations or advanced drug delivery systems to overcome the need for intravenous infusion. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CNa3O5P B12428234 Foscarnet (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CNa3O5P

Molecular Weight

191.95 g/mol

IUPAC Name

trisodium;phosphonatoformate

InChI

InChI=1S/CH3O5P.3Na/c2-1(3)7(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3

InChI Key

DFHAXXVZCFXGOQ-UHFFFAOYSA-K

Canonical SMILES

C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of Foscarnet Sodium

Elucidation of Foscarnet (B613817) (Sodium) Interaction with Viral Pyrophosphate Binding Sites

Foscarnet's primary mode of action involves its function as a pyrophosphate mimic. patsnap.comnih.govpatsnap.com It selectively and reversibly binds directly to the pyrophosphate-binding site on virus-specific DNA polymerases. nih.govpatsnap.comdrugbank.comdrugs.compfizer.com This interaction is non-competitive with respect to deoxynucleoside triphosphates (dNTPs), meaning Foscarnet does not compete with the building blocks of DNA for binding to the polymerase enzyme. asm.orgstanford.eduaap.org By occupying the pyrophosphate binding site, Foscarnet effectively blocks the enzyme's function, leading to a halt in viral DNA replication. patsnap.comstanford.edu

Table 1: Foscarnet's Interaction with Viral DNA Polymerase

Feature Description
Binding Target Pyrophosphate binding site on viral DNA polymerases. drugbank.comdrugs.compfizer.com
Binding Nature Selective and reversible. nih.gov
Molecular Mimicry Acts as an analog of the inorganic pyrophosphate anion. patsnap.compatsnap.comwikipedia.org

| Inhibition Type | Non-competitive with deoxynucleoside triphosphates (dNTPs). asm.orgstanford.edu |

A critical aspect of Foscarnet's mechanism is its high degree of specificity for viral DNA polymerases over host cell DNA polymerases. drugbank.comdrugs.compfizer.com Research indicates that Foscarnet's inhibitory effect against herpesvirus DNA polymerases is approximately 100 times greater than its effect against human cellular DNA polymerase-α. basicmedicalkey.com While it can inhibit human polymerases, this occurs only at significantly higher concentrations. nih.gov This selective inhibition allows the drug to preferentially target viral replication in infected cells, thereby sparing the normal DNA synthesis processes of the host. patsnap.com

Foscarnet functions as a non-competitive inhibitor of viral DNA synthesis. stanford.edujhoponline.com This classification stems from the fact that it does not bind to the same active site as the natural substrates, the deoxynucleoside triphosphates (dNTPs). aap.org Instead, by binding to the distinct pyrophosphate binding site, it allosterically prevents the catalytic action of the polymerase, which is the elongation of the viral DNA chain. asm.orgstanford.edu This mode of inhibition is a key feature of its biochemical profile. selleckchem.com

The central event in Foscarnet's inhibitory action is its direct interference with the cleavage of the pyrophosphate group from an incoming dNTP during the DNA polymerization process. patsnap.comnih.govstanford.eduuomustansiriyah.edu.iq For the viral DNA chain to be extended, the DNA polymerase must cleave the pyrophosphate moiety from the dNTP that is being added. nih.govuomustansiriyah.edu.iq Foscarnet's binding to the pyrophosphate site physically obstructs this cleavage, effectively stalling the polymerase and preventing further elongation of the viral DNA. patsnap.comstanford.eduivami.comresearchgate.net

Non-competitive Inhibition of Viral DNA Synthesis

Mode of Action on Viral Reverse Transcriptases and Other Viral Enzymes

The antiviral spectrum of Foscarnet extends beyond herpesviruses. It is also a potent inhibitor of other viral enzymes, most notably the reverse transcriptase of the human immunodeficiency virus (HIV). nih.govstanford.edubasicmedicalkey.comuomustansiriyah.edu.iq The mechanism of inhibition is analogous to its action on DNA polymerases; it binds to the pyrophosphate binding site on the reverse transcriptase and halts DNA synthesis from the viral RNA template. nih.govbasicmedicalkey.com Studies have shown that Foscarnet can trap the HIV-1 reverse transcriptase in its pre-translocational state, preventing the enzyme from moving along the nucleic acid template. nih.gov Foscarnet also demonstrates inhibitory activity against the DNA polymerase of the hepatitis B virus (HBV). stanford.eduaap.org

Table 2: Viral Enzymes Inhibited by Foscarnet

Virus Family Enzyme
Herpesviridae (e.g., CMV, HSV) DNA Polymerase drugbank.comdrugs.com
Retroviridae (e.g., HIV) Reverse Transcriptase nih.govstanford.edubasicmedicalkey.com

Foscarnet (Sodium)'s Independence from Viral Kinase Activation

A defining characteristic of Foscarnet's mechanism is that it does not require phosphorylation or any other form of metabolic activation by viral or cellular kinases to be effective. patsnap.comnih.govdrugbank.comdrugs.compfizer.com This is in stark contrast to nucleoside analog antivirals such as acyclovir (B1169) and ganciclovir (B1264), which must undergo an initial phosphorylation step catalyzed by a virus-encoded kinase (like thymidine (B127349) kinase in HSV or UL97 in CMV) to become active inhibitors. patsnap.comnih.govwikipedia.org Foscarnet is administered in its active form, bypassing this entire metabolic pathway. patsnap.comdrugbank.com

Table 3: Comparison of Activation Mechanisms

Antiviral Agent Requirement for Viral Kinase Activation Mechanism of Action
Foscarnet No patsnap.comdrugbank.comdrugs.com Direct, non-competitive inhibition of DNA polymerase. stanford.edujhoponline.com
Acyclovir Yes (Thymidine Kinase) nih.govannualreviews.org Chain termination after phosphorylation and incorporation. ivami.com

| Ganciclovir | Yes (UL97 Kinase) drugbank.comupmc.edu | Chain termination after phosphorylation and incorporation. drugbank.com |

The independence of Foscarnet from viral kinase activation has significant clinical implications. patsnap.com It allows the drug to retain its full antiviral activity against viral strains that have developed resistance to other drugs through mutations in their kinase genes. patsnap.compatsnap.comdrugbank.com For instance, Foscarnet is effective against acyclovir-resistant Herpes Simplex Virus (HSV) mutants that are deficient in thymidine kinase and ganciclovir-resistant Cytomegalovirus (CMV) mutants that have alterations in the UL97 kinase. nih.govdrugbank.comannualreviews.org This makes Foscarnet a critical therapeutic tool for managing infections caused by these resistant strains. jhoponline.comnih.gov While resistance to Foscarnet can occur, it arises from mutations in the target enzyme—the viral DNA polymerase—not from mutations in viral kinases. drugbank.comaap.org

Structural Biology and Biophysical Characterization of Foscarnet Sodium Interactions

X-ray Crystallography and Cryo-EM Studies of Foscarnet (B613817) (Sodium)-Enzyme Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level insights into how foscarnet interacts with viral enzymes. Although obtaining crystal structures of human cytomegalovirus (HCMV) UL54 polymerase has been challenging, studies on related viral polymerases and chimeric constructs have been instrumental. researchgate.netbaxterpi.com

A significant breakthrough was the determination of the crystal structure of a chimeric bacteriophage RB69 DNA polymerase, engineered to be sensitive to foscarnet, in a complex with DNA and foscarnet (phosphonoformic acid, PFA). researchgate.net This study revealed that foscarnet binds to the active site of the polymerase, mimicking the pyrophosphate product of the nucleotide incorporation reaction. researchgate.net The binding of foscarnet traps the enzyme in a "closed," untranslocated conformation, effectively stalling DNA synthesis. researchgate.netvu.lt Key interactions were observed between foscarnet, two conserved basic residues in the fingers domain of the polymerase, and a catalytic metal ion. researchgate.net

More recent cryo-EM studies on the herpes simplex virus 1 (HSV-1) polymerase holoenzyme (UL30 and its processivity factor UL42) bound to DNA and foscarnet have further refined this model. vu.ltsemanticscholar.orgcore.ac.uk These studies confirmed that foscarnet favors and stabilizes the closed, pre-translocation state of the polymerase. vu.lt In this conformation, the 3'-end of the primer strand remains in the polymerase active site, preventing the addition of the next nucleotide. vu.lt

Beyond viral polymerases, X-ray crystallography has also been used to study the interaction of foscarnet with other enzymes, such as human carbonic anhydrase (CA). core.ac.ukgrafiati.com In the complex with human carbonic anhydrase I (hCA I), foscarnet was found to coordinate to the active site zinc ion through its phosphonate (B1237965) group, demonstrating its ability to interact with metalloenzymes. core.ac.ukgrafiati.com

Table 1: Key Crystallographic and Cryo-EM Structures of Foscarnet-Enzyme Complexes

Enzyme/Complex Technique PDB ID/EMDB ID Key Findings Reference(s)
Chimeric RB69 DNA Polymerase + DNA + Foscarnet X-ray Crystallography 3KD5 Foscarnet binds to the pyrophosphate binding site, trapping the enzyme in a closed, untranslocated state. researchgate.net researchgate.netyoutube.com
HSV-1 Polymerase Holoenzyme + DNA + Foscarnet Cryo-EM 8EXX / EMD-28663 Foscarnet stabilizes the closed, pre-translocation state of the holoenzyme. semanticscholar.orgcore.ac.uk vu.ltsemanticscholar.orgcore.ac.uk

Computational Modeling and Molecular Dynamics Simulations of Foscarnet (Sodium) Binding

In conjunction with structural studies, computational modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the dynamics of foscarnet binding and the mechanisms of drug resistance. technoinfo.ruunl.edu

Homology modeling has been frequently employed to predict the three-dimensional structure of viral DNA polymerases, such as HCMV UL54, for which experimental structures are scarce. youtube.comresearchgate.netsmacgigworld.com These models, often based on the crystal structures of related polymerases like HSV-1 UL30 or bacteriophage RB69 gp43, have been used to analyze the structural impact of mutations that confer resistance or hypersusceptibility to foscarnet. youtube.comresearchgate.netsmacgigworld.com For example, modeling studies suggested that mutations Q579I and K805Q in HCMV UL54 favor the closed conformation of the enzyme, to which foscarnet binds with higher affinity, explaining the observed hypersusceptibility. youtube.comresearchgate.net

MD simulations provide insights into the conformational dynamics of the polymerase and how these are affected by mutations and drug binding. semanticscholar.orgtechnoinfo.ru Simulations of HSV polymerase have shown that mutations distant from the foscarnet binding site can confer resistance by altering the conformational equilibrium of the polymerase's "fingers" domain, shifting it toward an open state that has a lower affinity for the drug. vu.lttechnoinfo.ru For instance, the W781V mutation was predicted to increase the structural fluctuations of the fingers domain, favoring the open conformation and thus leading to foscarnet resistance. vu.lt These computational approaches have highlighted that drug resistance can arise not just from direct disruption of drug-protein contacts, but also from allosteric effects that modulate the enzyme's conformational landscape. semanticscholar.org

Table 2: Examples of Foscarnet-Related Findings from Computational Studies

System Studied Computational Method Key Insight Reference(s)
HCMV UL54 Polymerase (Mutants Q579I, K805Q) Homology Modeling Mutations favor the 'closed' enzyme conformation, increasing affinity for foscarnet. youtube.comresearchgate.net youtube.comresearchgate.net
HSV-1 Polymerase (Mutant W781V) Molecular Dynamics (MD) Simulations Mutation increases structural fluctuation of the fingers domain, favoring the 'open' conformation and conferring resistance. vu.lt vu.lt
HCMV UL54 Polymerase (Mutants H600L, T700A, E756G) Homology Modeling Mutations in a DNA-binding loop (H600L, T700A) additively increase foscarnet resistance. patsnap.comsmacgigworld.com patsnap.comsmacgigworld.com

Spectroscopic Analysis of Foscarnet (Sodium) Binding Sites and Conformational Changes

Spectroscopic techniques offer complementary methods to study the interaction between foscarnet and its target enzymes in solution. These methods can detect binding events and subsequent conformational changes without the need for crystallization.

Fluorescence Spectroscopy has been used to monitor the binding of foscarnet to viral polymerases. In one study, the intrinsic fluorescence of the HCMV UL54 polymerase, which contains a single tryptophan residue, was utilized. nih.gov Interestingly, it was found that foscarnet itself did not alter the intrinsic fluorescence of the UL54 protein, nor did it affect the enzyme's DNA binding activity as measured by fluorescence quenching upon DNA addition. nih.gov In other systems, indicator displacement assays have been developed. vu.lt For instance, a fluorescent indicator, 6,7-dihydroxy-4-methylcoumarin, forms a quenched complex with a metal ion like Cu²⁺. vu.lt The addition of foscarnet, which binds the metal ion more strongly, displaces the indicator, leading to a restoration of fluorescence that can be quantified to determine foscarnet concentration. researchgate.netvu.lt

UV-Vis Spectroscopy is another technique employed in similar indicator displacement assays. vu.lt A complex of Yb³⁺ and the chromogenic indicator pyrocatechol (B87986) violet (PV) is blue. vu.lt When foscarnet is added, it sequesters the Yb³⁺, releasing the yellow PV and causing a measurable change in the UV-Vis absorbance spectrum. vu.lt

Infrared (IR) Spectroscopy , specifically Fourier-transform infrared (FT-IR) spectroscopy, has been used to characterize foscarnet itself and its presence in novel nanoparticle formulations, confirming the chemical integrity of the drug through its characteristic vibrational modes for C=O, P=O, P-O, and C-O bonds. nih.gov

Biophysical Techniques for Quantifying Foscarnet (Sodium) Binding Kinetics and Thermodynamics

Biophysical techniques are essential for quantifying the energetics and rates of molecular interactions, providing a deeper understanding of binding affinity and specificity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. nih.govnptel.ac.inresearchgate.net While ITC is a gold-standard technique, its application to foscarnet has yielded complex results. In a study investigating inhibitors of the HIV-1 RNase H domain, the heat of reaction for foscarnet binding was below the limit of detection by ITC, suggesting its interaction with that specific domain under the experimental conditions was either very weak or dominated by entropic factors that resulted in a negligible heat change. semanticscholar.orgnih.gov However, ITC has been successfully used to demonstrate that the binding of other inhibitors to the RNase H active site is dependent on the presence of metal ions like Mn²⁺. semanticscholar.orgnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics. youtube.commdpi.comnih.gov It allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. nih.govnih.gov SPR has been widely applied in drug discovery to study protein-ligand interactions and can be used to analyze the binding of compounds like foscarnet to their target enzymes. mdpi.comtandfonline.com The technique involves immobilizing one binding partner (e.g., the enzyme) on a sensor chip and flowing the other (e.g., foscarnet) over the surface, detecting changes in the refractive index as binding occurs. youtube.com

Stopped-flow spectroscopy , often coupled with fluorescence detection, allows for the measurement of rapid kinetic processes that occur on the millisecond timescale. technoinfo.ruphotophysics.comnih.gov This technique can be used to analyze the pre-steady-state kinetics of enzyme inhibition by foscarnet, providing detailed information about the individual steps in the binding and inhibitory mechanism. photophysics.com

Table 3: Biophysical Parameters of Foscarnet Interactions

Technique Enzyme/System Parameter Measured Finding Reference(s)
Enzyme Inhibition Assay HCMV DNA Polymerase IC₅₀ 2.7 µM portlandpress.com
Isothermal Titration Calorimetry (ITC) HIV-1 RNase H Domain Heat of Reaction (ΔH) Below the limit of detection, suggesting weak or entropically driven binding to this domain. semanticscholar.orgnih.gov
Fluorescence Spectroscopy HCMV UL54 Polymerase Fluorescence Change Foscarnet binding did not alter the protein's intrinsic fluorescence. nih.gov

Pre Clinical Pharmacological Principles of Foscarnet Sodium

Cellular Uptake Mechanisms of Foscarnet (B613817) (Sodium) in Viral and Host Cells

The cellular uptake of foscarnet is a critical determinant of its antiviral efficacy. As a highly polar, negatively charged molecule at physiological pH, its ability to passively diffuse across the lipophilic cell membrane is limited. nih.gov This inherent property necessitates alternative mechanisms for its entry into both host and virus-infected cells.

Research suggests that foscarnet may utilize existing cellular transport systems. For instance, studies have indicated that foscarnet can inhibit the sodium-dependent phosphate (B84403) cotransporter, Pit-1. While this interaction was observed in the context of mineralization inhibition, it suggests that phosphate transporters could potentially play a role in the cellular uptake of this pyrophosphate analog.

To overcome the challenge of poor cellular penetration, novel delivery systems have been explored in pre-clinical research. One such approach involves the use of inorganic-organic hybrid nanoparticles (IOH-NPs). nih.govacs.org These nanocarriers can encapsulate foscarnet and facilitate its entry into cells through mechanisms like phagocytic or pinocytic uptake. nih.gov This method can lead to significantly higher intracellular drug concentrations than what can be achieved with the free drug, thereby enhancing its antiviral potential. nih.govacs.org Further research has also investigated the use of chitosan (B1678972) nanoparticles as a delivery system to improve the therapeutic effect of foscarnet. researchgate.net

Intracellular Distribution and Localization of Foscarnet (Sodium)

Following its uptake into the cell, the specific intracellular localization of foscarnet is paramount to its antiviral action. The primary target for foscarnet is the viral DNA polymerase, which is active within the nucleus of the infected host cell during viral replication. nih.govacs.org Therefore, achieving a sufficient concentration of foscarnet within the nuclear compartment is essential for the inhibition of viral genome synthesis. nih.govacs.org Studies utilizing fluorescence-labeled foscarnet-loaded nanoparticles have confirmed the uptake of these carriers into the vesicles, cytoplasm, and nuclei of nonphagocytic lung epithelial cells. researchgate.net

Beyond its distribution within the cell for antiviral activity, pre-clinical animal studies have revealed a significant affinity of foscarnet for bone tissue. fda.govwikidoc.org In mice, a notable percentage of an intravenously administered dose of foscarnet was found to be deposited in bone. fda.govwikidoc.org This accumulation is a key characteristic of foscarnet's disposition in the body.

Biotransformation and Metabolic Stability of Foscarnet (Sodium) in in vitro Systems

In vitro studies have consistently demonstrated that foscarnet sodium is not subject to significant biotransformation. drugbank.commedicines.org.ukhres.ca Unlike many antiviral drugs that require metabolic activation (e.g., phosphorylation) by either host or viral enzymes to exert their effect, foscarnet is active in its parent form. drugbank.commedicines.org.ukhiv.gov

Its metabolic stability is a key feature of its pharmacological profile. Extensive in vitro assays have shown that foscarnet undergoes negligible metabolism. hres.ca This lack of biotransformation indicates that its clearance from the body is not dependent on metabolic pathways, which simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions related to metabolic enzyme inhibition or induction.

Mechanisms of Foscarnet (Sodium) Excretion and Clearance in Non-human Models

Pre-clinical studies in various animal models have established that foscarnet is primarily eliminated from the body via the kidneys. medicines.org.ukhres.ca The principal mechanism of renal excretion is glomerular filtration, with the unchanged drug being the main component recovered in the urine. medicines.org.ukhres.ca

Studies in lactating rats have also provided insights into the excretion of foscarnet into breast milk. Following administration, foscarnet was found in the maternal milk at concentrations significantly higher than those in the maternal blood, indicating that the mammary gland is a route of excretion in this animal model.

The clearance of foscarnet is directly dependent on renal function. In non-human models with induced renal impairment, a decrease in foscarnet clearance and a corresponding increase in plasma half-life would be anticipated, a principle that is critical for dose-finding studies.

Pharmacokinetic Modeling of Foscarnet (Sodium) in Pre-clinical Research Models

Pharmacokinetic modeling in pre-clinical research is essential for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug. For foscarnet, various animal models, including mice, rats, and monkeys, have been used to characterize its pharmacokinetic profile.

In animal studies, the disposition of foscarnet has been described using compartmental models. For instance, data from cats suggest age-related differences in plasma clearance. A study in rabbits evaluated the intraocular pharmacokinetics of foscarnet after intravitreal administration, providing crucial data for localized treatment of ocular viral infections. researchgate.net

The following table summarizes key pharmacokinetic parameters of foscarnet observed in different pre-clinical animal models.

SpeciesRoute of AdministrationVolume of Distribution (Vd)Clearance (CL)Half-life (t½)Source(s)
Mouse Intravenous7% of dose deposited in adult bone-- fda.govwikidoc.org
Rat --Primarily biliary secretion- nih.gov
Monkey --Primarily biliary secretion- nih.gov

Note: Specific numerical values for Vd, CL, and t½ in these preclinical models are not consistently reported across the reviewed literature in a standardized format.

Protein Binding Characteristics of Foscarnet (Sodium) in Biological Milieus

The extent to which a drug binds to proteins in the plasma and other biological fluids can significantly influence its distribution and availability to target sites. In vitro studies have consistently shown that foscarnet sodium has a low affinity for plasma protein binding. drugbank.commedicines.org.ukhres.cahiv.gov

Across a wide range of plasma concentrations (1 – 1000 μM), the protein-bound fraction of foscarnet is reported to be between 14% and 17%. fda.govwikidoc.orghiv.govfda.gov Other sources state the binding to human plasma proteins is low, at less than 20%. medicines.org.uk This low level of protein binding indicates that a large fraction of the drug in circulation is free and available to distribute into tissues and exert its pharmacological effect. Consequently, clinically significant drug interactions arising from displacement from plasma protein binding sites are considered unlikely. hres.ca

Mechanisms of Viral Resistance to Foscarnet Sodium

Genetic Basis of Foscarnet (B613817) (Sodium) Resistance: Mutations in Viral Polymerase Genes

The development of resistance to foscarnet is a direct consequence of mutations arising in the genes that code for viral DNA polymerase. hiv.gov For cytomegalovirus (CMV), this is the UL54 gene, and for herpes simplex virus (HSV), it is the UL30 gene. hiv.gov These mutations are typically amino acid substitutions that alter the enzyme's structure and function. nih.govoup.com

Specific amino acid changes at various positions within the viral DNA polymerase have been definitively linked to foscarnet resistance.

In Cytomegalovirus (CMV) , mutations conferring foscarnet resistance are frequently found in the UL54 gene. cda-amc.cafrontiersin.org These mutations often cluster in conserved regions of the DNA polymerase, including the amino terminal 2, palm, and finger domains. nih.gov Some of the well-documented amino acid substitutions include:

In the UL54 Gene (CMV):

T419M, N495K, T552N, S585A, Q578H/L, D588E/N, F595I, V715M, V781I, V787L, L802V, M844T/V, and V946L. hiv.govnih.govnih.govnih.govhiv.gov

More recently identified substitutions include S290R and E951D. nih.gov

The N495K mutation, located in the delta-C region, has been shown to confer a 3.4-fold increase in foscarnet resistance. nih.gov

Mutations such as A692S, E756D, and E756K also confer foscarnet resistance. oup.com

The combination of H600L and T700A mutations can lead to a significant, 37-fold increase in resistance to foscarnet. frontiersin.org

For Herpes Simplex Virus (HSV) , resistance to foscarnet is associated with mutations in the UL30 gene. oup.com These mutations often occur in conserved regions II, III, and VI of the DNA polymerase. rbcbioscience.com

In the UL30 Gene (HSV):

Y577H, E597D, A605V, L702H, V714M, L774F, D780N, L782I, P797T, L802F, V813M, V817M, Y818C, T821M, R842S, S889A, F891C, V892M, D907V, A910V, and V958L. hiv.govhiv.gov

The D672N substitution has been identified in several resistant isolates. rbcbioscience.com

Substitutions I619K in helix K and V715S and A719T in region II have been shown to increase foscarnet resistance. asm.org

Interactive Data Table: Foscarnet Resistance Mutations in CMV (UL54) and HSV (UL30)

VirusGeneAmino Acid SubstitutionFold Increase in Resistance (if specified)Reference
CMVUL54T419M- hiv.govnih.gov
CMVUL54N495K3.4 nih.gov
CMVUL54T552N- hiv.govnih.govnih.gov
CMVUL54S585A- hiv.govnih.gov
CMVUL54Q578H/L- hiv.govnih.gov
CMVUL54D588E/N- hiv.govnih.gov
CMVUL54F595I- hiv.govnih.gov
CMVUL54V715M- oup.com
CMVUL54V781I- oup.com
CMVUL54V787L- nih.govoup.com
CMVUL54L802V- nih.gov
CMVUL54H600L/T700A37 frontiersin.org
CMVUL54A692S- oup.com
CMVUL54E756D/K- frontiersin.orgoup.com
HSVUL30D672N- rbcbioscience.com
HSVUL30I619K2.5 asm.org
HSVUL30V715S5.6 asm.org
HSVUL30A719T2.0 asm.org

Phenotypic Characterization of Foscarnet (Sodium)-Resistant Viral Strains in Cell Culture

The resistance conferred by specific mutations is confirmed through phenotypic assays in cell culture. nih.gov These assays measure the concentration of foscarnet required to inhibit viral replication by 50% (the EC50 value). asm.org Recombinant viruses are often created by introducing specific mutations into a known drug-sensitive viral strain, a process called marker transfer. oup.comnih.gov This allows for the precise determination of the phenotypic effect of individual or combined mutations.

For example, a recombinant HSV-1 virus with the V715S substitution in the UL30 gene showed a 5.6-fold increase in the EC50 for foscarnet compared to the wild-type virus. asm.org Similarly, a recombinant CMV strain carrying the N495K mutation exhibited a 3.4-fold increase in foscarnet resistance. nih.gov These studies have also revealed that some resistance mutations can impair the virus's ability to replicate, a phenomenon known as reduced viral fitness. nih.govasm.orgnih.gov For instance, the replicative capacity of some mutant HSV-1 and CMV strains has been shown to be decreased compared to their wild-type counterparts. asm.org

Evolution and Selection of Foscarnet (Sodium) Resistance in Experimental Viral Populations

The emergence of foscarnet resistance can be studied in the laboratory by serially passaging viruses in cell culture in the presence of increasing concentrations of the drug. hiv.govnih.govresearchgate.net These in vitro evolution experiments demonstrate that resistance mutations can be selected for over time.

In one such study, foscarnet-resistant HHV-6 mutants were isolated that were 8- and 15-fold more resistant to the drug than the wild-type strain. researchgate.net In experiments with CMV, mutations in the UL54 gene were typically detected after a median of 15 passages in the presence of foscarnet. asm.org The specific mutations that arise in vitro may differ from those most commonly seen in clinical settings, likely due to factors such as prior drug exposures in patients and differences in viral strains. nih.gov

Cross-Resistance Patterns of Foscarnet (Sodium) with Other Antiviral Agents

While foscarnet's mechanism of action is distinct from nucleoside analogs like ganciclovir (B1264) and cidofovir, cross-resistance can occur. wikipedia.orgashpublications.orgdrugbank.com This is because all three drugs ultimately target the viral DNA polymerase. ashpublications.org Mutations in the UL54 (CMV) or UL30 (HSV) gene can therefore confer resistance to multiple drugs.

Foscarnet and Ganciclovir/Cidofovir: Some UL54 mutations in CMV that confer foscarnet resistance can also lead to low-grade cross-resistance to ganciclovir and sometimes cidofovir. nih.govoup.com For example, the D588N mutation in CMV has been shown to confer resistance to foscarnet, ganciclovir, and cidofovir. nih.gov Similarly, a mutation at codon 802 of the CMV Pol gene can confer resistance to both ganciclovir and foscarnet. oup.com However, foscarnet remains active against CMV strains that are resistant to ganciclovir due to mutations in the UL97 gene, as foscarnet does not require phosphorylation by the UL97 kinase. ashpublications.orgnih.gov

Foscarnet and Acyclovir (B1169): In HSV, mutations in the UL30 gene can lead to cross-resistance between foscarnet and acyclovir. oup.com This is particularly true for mutations in the conserved regions II and VI. rbcbioscience.com However, foscarnet is typically effective against acyclovir-resistant HSV strains where resistance is due to mutations in the thymidine (B127349) kinase gene (UL23). researchgate.net

Synthetic Chemistry and Medicinal Chemistry Research on Foscarnet Sodium and Analogues

Development of Novel Synthetic Routes for Phosphonoformate Derivatives

Research into phosphonoformate derivatives has led to the development of several synthetic methodologies aimed at improving efficiency and enabling the creation of diverse analogues. A key challenge in the synthesis of phosphonoformate esters is the formation of the phosphorus-carbon (P-C) bond. researchgate.net Traditional methods often involve the use of highly reactive phosphonodichloridates with alcohols, which can lack selectivity. thieme-connect.com

A notable advancement is a one-pot procedure for synthesizing phosphonoformate diesters, which serves as a more facile route for creating derivatives like phosphonoformamides. thieme-connect.com This method circumvents the drawbacks of traditional techniques that rely on the reaction of phosphonodichloridate with alcohols, a process that can be difficult to control. thieme-connect.com Another approach involves the reaction of trimethyl phosphonoformate or its analogues with phosphorus pentachloride to form a phosphonyl chloride intermediate, which is then condensed with a nucleoside. tandfonline.com Subsequent selective dealkylation, for instance using sodium iodide, yields the desired phosphonoformate esters. tandfonline.com

The synthesis of (acyloxy)alkyl esters of foscarnet (B613817) has been achieved through the conversion of bis(trimethylsilyl) (alkoxycarbonyl)phosphonates into corresponding disilver salts, which are then reacted with iodoalkyl acrylates. capes.gov.br Furthermore, a solid-phase synthesis strategy has been developed for preparing phosphonoformate oligodeoxyribonucleotides. nih.gov This multi-step process begins with the condensation of bis(N,N-diisopropylamino)phosphine and diphenylmethylsilylethyl chloroformate to create a key phosphinoamidite monomer, which is then used in solid-phase synthesis on a controlled pore glass support. nih.gov

Researchers have also explored the synthesis of sulfur-containing phosphonoformate derivatives. tandfonline.com These syntheses have produced various mono- and di-sulfur isomers of phosphonoformate trimethyl esters. tandfonline.com A critical observation in this area is that the sodium iodide-mediated monodealkylation of trimethyl esters containing a thione group (P=S) invariably leads to a rearrangement, converting the (RO)P=S bond to an (RS)P=O bond. tandfonline.com

Design and Synthesis of Foscarnet (Sodium) Analogues with Modified Structures

The design and synthesis of foscarnet analogues have been a significant area of research, driven by the goal of improving its physicochemical properties and biological activity. Modifications have been explored at the carboxylate and phosphonate (B1237965) groups, as well as by creating hybrid molecules.

A variety of ester and triester derivatives of phosphonoformate have been synthesized to create more lipophilic, membrane-soluble compounds. researchgate.net These include simple alkyl esters and more complex structures. researchgate.netnih.gov For instance, sulfur-containing analogues, or thiophosphonoformates, have been prepared, where one or more oxygen atoms are replaced by sulfur. tandfonline.com The synthesis of these thio-derivatives has been systematically explored to create a range of mono-, di-, and tri-sulfur-containing esters. tandfonline.com

Another strategy involves the creation of C-amides of foscarnet, known as phosphonoformamides. thieme-connect.com A novel synthetic route facilitates the reaction of a specific phosphonoformate diester with various amines, leading to a diverse range of amide derivatives. thieme-connect.com This reaction is thought to proceed through a more reactive cyclic intermediate formed in situ. thieme-connect.com

Furthermore, research has extended to creating conjugates of foscarnet with other biologically active molecules. For example, foscarnet has been linked to the antiretroviral drug zidovudine (B1683550) (AZT). researchgate.netnih.gov These PFA-AZT conjugates were synthesized with the aim of developing combinational drugs. researchgate.netnih.gov Other complex analogues include phosphonoformate esters of anti-HIV nucleosides like 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC), featuring substituents such as 5′-O-(alkoxycarbonyl)phosphinyl or 5′-O-(cholesterylcarbonyl)phosphinyl groups. tandfonline.com Additionally, phosphonoformate has been attached to the 5'-position of various 5-substituted 2'-deoxyuridines, including antiviral agents like BVDU and CEDU. nih.gov

Structure-Activity Relationship (SAR) Studies for Investigating Molecular Efficacy

Structure-activity relationship (SAR) studies have been crucial in understanding how chemical modifications to the foscarnet scaffold influence its biological activity. These studies have provided valuable insights for the rational design of more effective analogues.

A key finding from SAR studies is that the anionic character of foscarnet is critical for its mechanism of action, which involves mimicking pyrophosphate to inhibit viral DNA polymerases. thieme-connect.comdrugbank.com However, this high polarity restricts cell permeability. thieme-connect.com Consequently, many SAR studies have focused on modifications that increase lipophilicity while attempting to retain antiviral activity.

Studies on various ester derivatives revealed that simple alkyl di- and triesters of phosphonoformate were generally poorly active or inactive against HIV. researchgate.netnih.gov This suggests that while esterification increases lipophilicity, it may hinder the release of the active foscarnet anion within the cell or that the specific modifications were not optimal. In contrast, certain (acyloxy)alkyl esters, specifically a dichlorophenyl analogue, demonstrated dose-dependent inhibition of HIV. capes.gov.br This highlights the importance of the specific ester promoiety.

In a series of phosphonate analogues of acyclovir (B1169) and ganciclovir (B1264), which share a similar mechanism of action with foscarnet, it was found that the R-enantiomers were significantly more active against human cytomegalovirus (HCMV) than the S-enantiomers. tandfonline.com The phosphonate diacids were also generally more potent than their corresponding ethylesters, underscoring the importance of the negatively charged phosphonate group for activity. tandfonline.com

For conjugates where foscarnet was linked to 5-substituted 2'-deoxyuridines, the nature of the 5-substituent was found to be critical for antiviral activity. nih.gov Only the derivatives with 5-iodo, 5-(2-bromovinyl), and 5-(2-chloroethyl) substituents showed inhibitory effects against herpesviruses. nih.gov Furthermore, the activity of PFA-AZT conjugates against HIV was significant, but this activity was largely lost in thymidine (B127349) kinase-deficient cells, indicating that the conjugate likely breaks down to release AZT, which then requires activation. researchgate.netnih.gov This suggests that the activity was primarily due to the released nucleoside analogue rather than the intact conjugate.

Prodrug Strategies for Enhanced Foscarnet (Sodium) Intracellular Delivery

Chemical Synthesis of Lipophilic and Bioreversible Prodrugs

A significant focus in foscarnet prodrug research has been the synthesis of lipophilic esters that are bioreversible. The S-acyl-thioethyl (SATE) prodrug approach is a prominent example. The bioreversible S-(pivaloyl)thioethyl (t-butyl-SATE) group has been introduced to the phosphonate residue of foscarnet to create potential membrane-soluble prodrugs. researchgate.netnih.gov Similarly, the S-acyl-3-thiopropyl (SATP) group, another enzyme-labile moiety, has been synthesized and attached to the phosphonate group of foscarnet. nih.govkuleuven.be To further increase lipophilicity, esters of monomethylether of polyethylene (B3416737) glycols and thioglycerol have been added to the carboxylate moiety of these SATP-containing prodrugs. nih.govkuleuven.be

Another class of lipophilic prodrugs includes (acyloxy)alkyl esters. These have been synthesized by reacting disilver salts of (alkoxycarbonyl)phosphonates with iodoalkyl acrylates. capes.gov.br The general strategy of masking polar functionalities to increase lipophilicity is a well-established concept in prodrug design, often referred to as "lipidization". nih.gov The synthesis of these various di- and triester derivatives of phosphonoformate aims to create compounds that can effectively deliver foscarnet intracellularly following bioactivation. researchgate.netnih.gov

Prodrug MoietyAttachment SiteSynthetic PrecursorsReference
S-(pivaloyl)thioethyl (t-butyl-SATE)PhosphonatePFA, SATE-group precursors researchgate.netnih.gov
S-acyl-3-thiopropyl (SATP)PhosphonateAllylic esters of phosphonate, PFA nih.govkuleuven.be
(Acyloxy)alkyl estersPhosphonateBis(trimethylsilyl) (alkoxycarbonyl)phosphonates, iodoalkyl acrylates capes.gov.br
Monomethylether of polyethylene glycolsCarboxylatePFA-SATP derivatives nih.govkuleuven.be
Thioglycerol estersCarboxylatePFA-SATP derivatives nih.govkuleuven.be

In vitro Evaluation of Prodrug Bioactivation and Release

The successful design of a prodrug hinges on its ability to be converted into the active parent drug within the target cell. Therefore, in vitro evaluation of bioactivation is a critical step. For foscarnet prodrugs, this involves assessing their stability, antiviral activity, and the mechanism of drug release.

The enzyme-labile character of the S-acyl-3-thiopropyl (SATP) group was demonstrated in cellular extracts before its incorporation into foscarnet prodrugs. nih.govkuleuven.be The resulting PFA prodrugs were then evaluated in vitro for their activity against HIV-1 and HIV-2. nih.govkuleuven.be Similarly, the hydrolytic behavior of (acyloxy)alkyl esters of foscarnet was investigated using ³¹P-NMR to understand their bioreversibility and to rationalize their anti-HIV activity, or lack thereof. capes.gov.br

However, not all prodrug strategies have yielded active compounds. In vitro evaluation of various PFA alkyl di- and triesters, including the t-butyl-SATE derivatives, showed they were poorly active or inactive against HIV and hepatitis B virus. researchgate.netnih.gov A significant challenge observed with the triester derivatives of PFA was their high hydrolytic instability during purification, which could also contribute to their lack of biological activity in cell culture. researchgate.netnih.gov This instability suggests that these compounds may hydrolyze prematurely in the cell culture medium before reaching the intracellular space. researchgate.netnih.gov

Prodrug TypeEvaluation MethodFindingReference
SATP ProdrugsEnzyme assays in cellular extracts, Anti-HIV assaysSATP group is enzyme-labile; prodrugs evaluated for anti-HIV-1/2 activity. nih.govkuleuven.be
(Acyloxy)alkyl esters³¹P-NMR, Anti-HIV assaysHydrolytic behavior studied; only a dichlorophenyl analog showed activity. capes.gov.br
SATE Prodrugs (di- and triesters)Anti-HIV and anti-HBV assaysPoorly active or inactive. researchgate.netnih.gov
Alkyl di- and triestersChromatographic stability, Antiviral assaysTriesters showed high hydrolytic instability; compounds were inactive. researchgate.netnih.gov

Development of Foscarnet (Sodium) Conjugates for Targeted Delivery

Beyond simple ester prodrugs, more complex conjugates of foscarnet have been developed with the dual aims of enhancing delivery and potentially achieving synergistic effects. These strategies involve covalently linking foscarnet to another molecule, such as another antiviral agent or a targeting moiety.

One notable example is the synthesis of conjugates linking foscarnet (PFA) and zidovudine (AZT), two antiviral drugs with different mechanisms of action. researchgate.netnih.gov These PFA-AZT conjugates were designed as potential combinational drugs. In vitro testing revealed that these conjugates had significant anti-HIV activity. researchgate.netnih.gov However, further investigation in thymidine kinase-deficient cells showed that this activity was almost completely lost. researchgate.netnih.gov This suggests that the conjugate undergoes rapid, unselective chemical hydrolysis in the cell culture medium, releasing AZT, which is then responsible for the observed antiviral effect. researchgate.netnih.gov Consequently, no synergistic effect between PFA and AZT was observed with this conjugation strategy. researchgate.netnih.gov

Another approach involves the synthesis of neoglycolipid conjugates of foscarnet. nih.gov In this strategy, foscarnet is attached to neoglycolipids with lipid chains of varying lengths (12 to 20 carbon atoms). nih.gov These conjugates were designed as potential drug targeting systems or as lipophilic prodrugs to enhance cellular uptake. The synthesis involved the ethoxycarbonylphosphonylation of protected neoglycolipids at a hydroxyl group, followed by deprotection. nih.gov These neoglycolipid conjugates demonstrated enhanced antiviral activity in cells infected with human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), suggesting this is a promising strategy for improving foscarnet's efficacy. nih.gov

A novel carrier system has also been developed where foscarnet is conjugated to a lipophilic carrier molecule composed of a chemiluminescent-photochromic conjugate. brilliantlightpower.comnih.gov This carrier is designed to enhance diffusion across cell membranes. The proposed mechanism involves the activation of the chemiluminescent part by intracellular oxygen free radicals, leading to energy transfer and subsequent release of the drug. brilliantlightpower.comnih.gov Prodrugs of foscarnet using this carrier system showed significantly enhanced suppression of HIV in cultured human macrophages compared to the drug alone. brilliantlightpower.comnih.gov

Foscarnet (Sodium) as a Scaffold for Chemical Probe Development

The inherent biological activity of foscarnet (sodium), stemming from its ability to mimic pyrophosphate and interact with the pyrophosphate-binding sites of viral DNA polymerases, makes it an attractive scaffold for the development of chemical probes. wikipedia.orgdrugbank.com These molecular tools are designed to study and visualize biological processes and targets. Research in this area has explored the derivatization of the foscarnet core to incorporate reporter groups or to create tools that aid in the identification and characterization of its interacting partners.

One of the key applications of foscarnet in chemical probe development has been in the context of validating other molecular probes. For instance, in studies aimed at identifying the Na+/Pi co-transporter in renal brush-border membranes, a photoaffinity label based on an azido (B1232118) derivative of NAD was developed. nih.gov Foscarnet, as a known specific inhibitor of this co-transporter, was instrumental in confirming the specificity of the photoaffinity probe. nih.gov The reduction in the labeling of target proteins in the presence of foscarnet provided strong evidence that the probe was indeed binding to the intended target. nih.gov

Furthermore, the foscarnet structure has been successfully incorporated into more complex systems to create probes for imaging and tracking. Researchers have developed foscarnet-type inorganic-organic hybrid nanoparticles (IOH-NPs). nih.govacs.org In these constructs, foscarnet acts as a drug anion, and the nanoparticles can be further functionalized with fluorescent dyes, such as Dyomics-647 uridine (B1682114) triphosphate (DUT). nih.govresearchgate.net These fluorescently-labeled nanoparticles serve as probes to monitor the delivery and uptake of foscarnet into cells, providing a valuable tool for studying its mechanism of action and improving its therapeutic efficacy. nih.govacs.org The development of these nanoparticles demonstrates that the foscarnet molecule can be chemically integrated into larger probe systems without abolishing its fundamental recognition properties. nih.gov

The synthesis of various foscarnet derivatives, primarily for prodrug purposes, has laid the groundwork for the potential creation of more classical chemical probes. The synthesis of di- and triester derivatives of phosphonoformate, as well as conjugates with other molecules like zidovudine (AZT), has demonstrated that both the carboxylate and phosphonate groups of foscarnet can be chemically modified. nih.govresearchgate.net These synthetic strategies could readily be adapted to attach reporter tags such as fluorophores or biotin (B1667282), or reactive groups for covalent modification of target proteins. For example, the methodologies used to create PFA-AZT conjugates could be employed to link foscarnet to a fluorescent dye or a biotin moiety, enabling direct visualization of binding to viral polymerases or affinity-based pulldown of its cellular targets. nih.govresearchgate.net

In another application that highlights its utility as a tool compound, foscarnet has been used to study the dynamics of HIV-1 Reverse Transcriptase (RT). By forming a stable complex with RT and a primer-template DNA, foscarnet helps to trap the enzyme in a pre-translocation state. plos.org This has enabled researchers to use techniques like UV-induced cross-linking with bromodeoxyuridine-substituted DNA to map the interactions between the enzyme and the nucleic acid substrate. plos.org The use of biotinylated DNA templates in these experiments further underscores the synergy between foscarnet and other chemical biology tools to dissect complex enzymatic mechanisms. plos.org

While the direct synthesis of a small-molecule foscarnet-based chemical probe with a reporter tag for target engagement studies is not extensively documented, the existing research collectively points to the feasibility and utility of using foscarnet as a scaffold for such purposes. The successful incorporation into nanoparticles and its use in validating other probes and studying enzyme mechanisms highlight its versatility as a molecular tool in chemical biology.

Foscarnet-Based Probe/Analogue Type of Probe/Application Key Research Finding Target/System Studied
Foscarnet (as a competitor)Competitive InhibitorValidated the specific labeling of two proteins (97 and 70 kDa) by an azido-NAD photoaffinity probe. nih.govNa+/Pi co-transporter in renal brush-border membranes nih.gov
Foscarnet-containing NanoparticlesFluorescent Imaging ProbeFoscarnet incorporated into inorganic-organic hybrid nanoparticles (IOH-NPs) and labeled with a fluorescent dye (DUT) to track cellular uptake. nih.govresearchgate.netHuman Cytomegalovirus (HCMV) infected cells nih.gov
Foscarnet-AZT ConjugatesSynthetic PrecursorDemonstrated the chemical feasibility of linking other molecules to the foscarnet scaffold via ester bonds. nih.govresearchgate.netHIV-1 nih.govresearchgate.net
Foscarnet (in complex with RT)Mechanistic ProbeStabilized the HIV-1 RT/DNA complex, allowing for mapping of the enzyme's interactions with the DNA template using cross-linking. plos.orgHIV-1 Reverse Transcriptase plos.org

Foscarnet Sodium in Advanced Pre Clinical Antiviral Research Models

Utilization of Foscarnet (B613817) (Sodium) in Organoid and 3D Cell Culture Systems for Viral Research

While traditional 2D cell cultures have been instrumental, 3D cell culture systems, including organoids, are emerging as more physiologically relevant models for studying viral infections. hubrecht.eunih.govmdpi.com These models better mimic the complex cellular organization and microenvironment of human tissues. hubrecht.eucambridge.org

Although specific studies detailing the use of foscarnet in organoid and 3D cell culture systems for viral research are not extensively documented in the provided search results, the development of these advanced models presents a significant opportunity for future research. Human brain organoids, for instance, have been successfully used to model infections by viruses such as Zika virus, SARS-CoV-2, and HSV-1, providing valuable insights into viral pathogenesis in the central nervous system. cambridge.orgfrontiersin.org Given foscarnet's known activity against these viruses, its evaluation in such sophisticated models could provide a more accurate prediction of its efficacy and mechanisms of action in a tissue-like context.

The use of hydrogel-based 3D cultures has also been explored in the context of oncolytic virotherapy, revealing that the extracellular matrix can inhibit viral spread. nih.gov This highlights the importance of using 3D models to understand the barriers that antiviral agents like foscarnet might face in reaching their targets within a complex tissue structure.

Investigative Studies of Foscarnet (Sodium) in Animal Models for Viral Pathogenesis.nih.gov,nih.gov,researchgate.net

Animal models are crucial for understanding the pathogenesis of viral diseases and for the preclinical evaluation of antiviral therapies. researchgate.netcreative-diagnostics.com Foscarnet has been investigated in various animal models to assess its in vivo efficacy.

One notable study utilized a human skin graft model on nude mice to study herpes simplex virus (HSV) infections. nih.gov In this model, topical application of foscarnet was effective in suppressing the clinical signs of the disease and inhibiting HSV replication in the grafted human skin when treatment was initiated 24 hours after inoculation. nih.gov However, the disease progressed if the treatment was withdrawn. nih.gov

Another study used a guinea pig model of genital HSV-2 infection to evaluate foscarnet's activity against acyclovir-resistant HSV strains. nih.gov The results showed that topical foscarnet treatment could alter the course of the disease and reduce vaginal virus replication. nih.gov This model was deemed useful for evaluating new therapies for acyclovir-resistant HSV. nih.gov

A murine model of orofacial HSV-1 infection was used to evaluate gel formulations of foscarnet, both alone and in combination with sodium lauryl sulfate (B86663) (SLS). researchgate.net The combination therapy was found to reduce the development of herpetic skin lesions and decrease the viral load in skin tissues and trigeminal ganglia. researchgate.net

Mechanistic Studies of Viral Inhibition in Animal Systems.nih.gov,nih.gov

The mechanistic action of foscarnet in animal models aligns with its known in vitro activity of inhibiting viral DNA polymerase. nih.gov The suppression of viral replication and clinical symptoms in the human skin graft model on mice directly demonstrates the in vivo inhibition of HSV. nih.gov The delay in disease progression upon treatment initiation highlights the virustatic nature of foscarnet, where it inhibits active replication but does not eradicate the latent virus. nih.gov

In the guinea pig model of acyclovir-resistant HSV-2, the reduction in vaginal viral shedding following topical foscarnet treatment provides further in vivo evidence of its ability to inhibit viral replication at the site of infection. nih.gov The study on the murine model of orofacial HSV-1 also supports this, showing a decrease in viral content in both skin and nerve tissues. researchgate.net These studies collectively confirm that foscarnet's primary mechanism of viral inhibition in vivo is the suppression of viral DNA synthesis, leading to a reduction in viral load and amelioration of disease.

Foscarnet (Sodium) as a Tool for Studying Viral Life Cycle and Host-Pathogen Interactions.frontiersin.org,nanolive.com

Foscarnet's specific mechanism of action makes it a valuable tool for dissecting the viral life cycle and understanding host-pathogen interactions. nanolive.com By selectively inhibiting viral DNA polymerase, researchers can pinpoint the stages of viral replication that are dependent on this enzyme. nih.gov For example, its use can help determine the consequences of blocking viral genome replication on subsequent viral processes, such as late gene expression and virion assembly.

The study of resistance mutations to foscarnet also provides insights into the structure and function of viral DNA polymerases. pfizer.com By identifying the specific amino acid changes that confer resistance, scientists can map the foscarnet binding site and better understand the polymerase's catalytic mechanism.

Furthermore, in the broader context of host-pathogen interactions, foscarnet can be used to investigate the host's response to a stalled viral replication. frontiersin.org For instance, it can help elucidate how the host immune system responds to infected cells when viral DNA synthesis is inhibited, but early viral proteins may still be expressed. Research has also identified that foscarnet can interact with fibroblast growth factor 2 (FGF2), reducing its induced cell proliferation, which suggests potential interactions beyond its direct antiviral role that could influence host responses. nih.gov

Advanced Research Methodologies Applied to Foscarnet Sodium

High-Throughput Screening Approaches for Modulators of Foscarnet (B613817) (Sodium) Activity

High-throughput screening (HTS) provides a rapid and efficient means to test large libraries of chemical compounds for their ability to modulate the antiviral activity of Foscarnet. These assays are often cell-based and designed to detect either enhancement of Foscarnet's efficacy or the identification of novel antiviral agents that could be used in combination therapies.

A common HTS approach involves the use of reporter gene assays. researchgate.net In this method, a viral genome is engineered to include a reporter gene, such as luciferase, which produces a measurable signal upon viral replication. researchgate.net A decrease in the reporter signal in the presence of a test compound indicates potential antiviral activity. For instance, a cytopathic effect (CPE)-based HTS assay can be used to screen for compounds that protect host cells from virus-induced death. nih.gov This method has been successfully employed to identify novel antiviral scaffolds against various viruses. nih.gov

Another strategy focuses on identifying inhibitors of specific viral enzymes that are essential for replication and are not the primary target of Foscarnet. For example, HTS assays have been developed to find inhibitors of the herpes simplex virus type 1 (HSV-1) alkaline nuclease (AN), an enzyme required for efficient viral replication. researchgate.net A colorimetric assay using a DNA-methyl green substrate was adapted for HTS to identify small molecule inhibitors of this enzyme. researchgate.net Similarly, HTS assays targeting the HSV-1 transactivator ICP0 have been developed to discover novel inhibitors of viral gene expression. nih.gov

These HTS approaches are invaluable for identifying compounds that could potentially be used to overcome Foscarnet resistance or to develop new antiviral strategies. plos.org

Omics Technologies (Proteomics, Metabolomics) to Understand Cellular Responses to Foscarnet (Sodium)

Omics technologies, such as proteomics and metabolomics, offer a global view of the cellular changes that occur in response to Foscarnet treatment. These approaches can reveal novel mechanisms of action, identify biomarkers of drug efficacy, and uncover pathways involved in the development of resistance.

Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of Foscarnet research, proteomics can be used to compare the protein expression profiles of virus-infected cells with and without Foscarnet treatment. This can help identify host or viral proteins whose expression levels are altered by the drug, providing insights into its mechanism of action and the cellular pathways it affects. High-throughput studies like RNA sequencing and proteomics are instrumental in identifying global changes in host mRNA and protein expression levels induced by viruses like human cytomegalovirus (HCMV), which can reveal potential targets for antiviral agents. researchgate.net

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolite profiles. By analyzing the metabolome of Foscarnet-treated cells, researchers can understand how the drug impacts cellular metabolism and identify metabolic pathways that are crucial for viral replication. This information can be used to develop new therapeutic strategies that target these metabolic vulnerabilities.

While specific proteomics and metabolomics studies focused solely on Foscarnet are not extensively detailed in the provided search results, the application of these technologies in antiviral research is well-established and holds significant promise for advancing our understanding of Foscarnet's cellular effects.

Advanced Imaging Techniques for Foscarnet (Sodium) Distribution and Target Engagement

Advanced imaging techniques are critical for visualizing the distribution of Foscarnet within cells and tissues and for directly observing its engagement with its viral targets. These methods provide crucial spatial and temporal information that is not attainable through other biochemical assays.

Fluorescence Anisotropy Microscopy is a powerful technique for directly imaging and quantifying drug-target engagement in living cells. nih.gov This method can be used to characterize the binding of fluorescently labeled drugs to their targets with subcellular resolution. nih.gov While not yet specifically applied to Foscarnet in the available literature, this technique could be adapted to study the interaction of a fluorescently tagged Foscarnet analogue with viral DNA polymerase in real-time.

Fourier-Transform Infrared (FTIR) Spectroscopy and Imaging have been used to identify and map the spatial distribution of Foscarnet crystals in biological samples, such as kidney biopsies. researchgate.net This technique can provide valuable information about drug accumulation and potential sites of toxicity. researchgate.net

Scanning Electron Microscopy (SEM) , often combined with energy-dispersive X-ray spectrometry (EDS), allows for the high-resolution visualization of drug crystals and their elemental composition within tissues. researchgate.net This has been used to observe Foscarnet crystal aggregates within kidney tubules. researchgate.net

Inorganic-organic hybrid nanoparticles (IOH-NPs) containing Foscarnet have been developed to enhance its delivery and efficacy. nih.govacs.org Advanced imaging techniques such as Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are used to characterize the size, shape, and distribution of these nanoparticles. nih.govacs.org Furthermore, the use of gadolinium in these nanoparticles allows for monitoring via magnetic resonance imaging (MRI). nih.gov

These advanced imaging methodologies are instrumental in understanding the pharmacokinetics and pharmacodynamics of Foscarnet at a microscopic level, paving the way for the development of more effective and safer antiviral therapies.

Quantitative-Competitive PCR and DNA Hybridization Techniques for Viral Load and Susceptibility

Quantitative-competitive polymerase chain reaction (QC-PCR) and DNA hybridization are fundamental molecular techniques used to monitor the effectiveness of Foscarnet therapy by measuring viral load and determining the susceptibility of viral strains to the drug.

Quantitative-Competitive PCR (QC-PCR) is a variation of PCR that allows for the precise quantification of a specific DNA sequence in a sample. In the context of Foscarnet treatment, QC-PCR is used to measure the amount of viral DNA (viral load) in patient samples, such as blood or other bodily fluids. asm.orgnih.govasm.org A significant decrease in viral load following Foscarnet administration indicates that the treatment is effective. asm.orgasm.org This technique has been used to demonstrate the dose-dependent antiviral activity of Foscarnet against cytomegalovirus (CMV) and human immunodeficiency virus (HIV). asm.org The method involves co-amplifying the target viral DNA with a known amount of a competitive internal standard, allowing for accurate quantification of the viral DNA copies. asm.orgpnas.org

DNA Hybridization assays are used to determine the susceptibility of a viral isolate to Foscarnet. asm.orgnih.gov In this assay, viral DNA is allowed to hybridize with a labeled probe in the presence of varying concentrations of Foscarnet. The concentration of the drug that inhibits viral DNA hybridization by 50% (IC50) is then determined. asm.orgnih.gov An increase in the IC50 value for a patient's viral isolate over time may indicate the development of resistance. nih.gov The Hybriwix DNA hybridization assay is a commercially available kit that has been used for this purpose. nih.govoup.com

These techniques are crucial for the clinical management of patients receiving Foscarnet, allowing for the monitoring of treatment efficacy and the early detection of drug resistance.

Functional Genomics and Gene Editing for Studying Foscarnet (Sodium) Resistance

Functional genomics and gene editing technologies, particularly CRISPR-Cas9, have revolutionized the study of Foscarnet resistance. These powerful tools allow researchers to precisely manipulate viral genomes to identify and characterize the specific mutations that confer resistance to the drug.

Mutations in the viral DNA polymerase gene (UL54 in CMV and UL30 in HSV) are the primary cause of Foscarnet resistance. nih.govashpublications.orghiv.gov Functional genomics approaches, such as sequencing the DNA polymerase gene of resistant viral isolates, can identify these mutations. cda-amc.ca

CRISPR-Cas9 gene editing has emerged as a definitive tool for confirming the role of specific mutations in conferring Foscarnet resistance. researchgate.netnih.gov With this technology, researchers can introduce a suspected resistance mutation into a drug-sensitive laboratory strain of a virus. If the edited virus becomes resistant to Foscarnet, it provides direct evidence that the specific mutation is responsible for the resistance phenotype. researchgate.net For example, the CRISPR/Cas9 system was used to validate that the DP-Q727R mutation in HSV-1 confers multidrug resistance, including to Foscarnet. researchgate.net Similarly, this technology has been used to study resistance mechanisms in murine γ-herpesvirus-68. nih.gov

The ability to create and study specific resistance mutations in a controlled laboratory setting is invaluable for several reasons:

It allows for a detailed understanding of the molecular mechanisms of resistance.

It can help in the development of new diagnostic tests to rapidly detect resistant strains in patients.

It can aid in the design of new antiviral drugs that are effective against resistant viruses.

The use of CRISPR-Cas9 and other functional genomics tools is essential for staying ahead of viral evolution and ensuring the continued efficacy of Foscarnet and other antiviral therapies. nih.govdovepress.com

Computational Chemistry and Bioinformatics for Foscarnet (Sodium) Research

Computational chemistry and bioinformatics are indispensable tools in modern Foscarnet research, providing insights into its mechanism of action, resistance, and potential for new drug design.

Computational chemistry utilizes computer simulations and theoretical principles to study the structure, properties, and interactions of molecules. In Foscarnet research, these methods are used to:

Model the interaction of Foscarnet with viral DNA polymerase: By creating three-dimensional models of the enzyme's active site, researchers can visualize how Foscarnet binds and inhibits its function. frontiersin.orgasm.org This can help explain the molecular basis of its antiviral activity and how resistance mutations interfere with this binding.

Investigate the conformational changes in Foscarnet: Theoretical studies have been conducted to analyze the different conformers of Foscarnet in the gas phase. researchgate.net

Design novel Foscarnet derivatives: Computational methods can be used to design and evaluate new prodrugs or derivatives of Foscarnet with improved properties, such as better oral bioavailability or activity against resistant strains. acs.org For example, quantum dot delivery systems for Foscarnet have been investigated using computational approaches. researchgate.net

Bioinformatics involves the analysis of large biological datasets, such as genomic and proteomic data. In the context of Foscarnet, bioinformatics is used to:

Identify resistance mutations: By comparing the DNA polymerase sequences of Foscarnet-sensitive and -resistant viral strains, bioinformatics tools can identify the specific mutations associated with resistance. cda-amc.caresearchgate.net

Analyze the structural and functional consequences of resistance mutations: Bioinformatics software can predict how a particular mutation might alter the structure and function of the DNA polymerase, providing insights into the mechanism of resistance. asm.org

Explore new therapeutic applications: Bioinformatics analyses can be used to investigate the potential role of Foscarnet in other diseases, such as Alzheimer's disease, by exploring the interactions between the drug and relevant biological pathways. scirp.org

The integration of computational chemistry and bioinformatics with experimental research is crucial for a comprehensive understanding of Foscarnet and for the development of next-generation antiviral strategies.

Future Directions and Emerging Research Avenues for Foscarnet Sodium

Exploration of Foscarnet (B613817) (Sodium) Efficacy Against Novel and Emerging Viral Pathogens (research focus)

While clinically established for its activity against herpesviruses like cytomegalovirus (CMV) and herpes simplex virus (HSV), the broad-spectrum potential of foscarnet warrants further investigation against a wider array of viral pathogens. stanford.edunih.gov In vitro studies have already demonstrated that foscarnet can inhibit the replication of all known human herpesviruses and also shows activity against the reverse transcriptase of human immunodeficiency virus (HIV) and the DNA polymerase of hepatitis B virus. nih.govstanford.edu However, comprehensive clinical evaluations for many of these applications are still lacking. stanford.edu

The emergence of new viral threats and the potential for existing viruses to develop resistance to first-line treatments underscore the importance of exploring the full antiviral spectrum of existing drugs like foscarnet. frontiersin.org Research efforts are increasingly focused on evaluating its efficacy against other viruses, which could be crucial for managing future outbreaks or addressing unmet clinical needs. The development of broad-spectrum antivirals is considered a critical first-line measure against re-emerging and novel viruses. frontiersin.org

Rational Design of Next-Generation Phosphonoformate Analogues with Improved Molecular Profiles

The development of pyrophosphate analogs like foscarnet represented a step forward in rational drug design, as these compounds directly target the viral enzyme. capes.gov.br However, the scope for structural modification of foscarnet itself is somewhat limited. capes.gov.br Future research is focused on the rational design of new phosphonoformate analogues with improved molecular profiles. The goal is to enhance antiviral potency, expand the spectrum of activity, and potentially reduce the toxicities associated with foscarnet.

One avenue of exploration involves the synthesis of derivatives of phosphonomethanoic acid. Some of these have already shown comparable effectiveness to the parent compound in inhibiting HSV-1 replication in vitro. mdpi.com Another approach is the creation of hybrid molecules, such as alkylphosphocholine derivatives incorporating the foscarnet moiety, which are being investigated for potential cytotoxic and antimicrobial activities. mdpi.com The use of advanced techniques like X-ray crystallography and NMR to study enzyme-inhibitor complexes can guide the design of these next-generation inhibitors. capes.gov.br

Development of Foscarnet (Sodium)-Based Nanocarriers for Enhanced Delivery in Research Models

A significant limitation of foscarnet is its poor oral bioavailability, necessitating intravenous administration. nih.govtandfonline.com To overcome this and enhance therapeutic efficacy, the development of novel drug delivery systems is a key area of research. Nanocarriers, such as nanoparticles, liposomes, and dendrimers, offer a promising approach to improve the delivery of antiviral drugs like foscarnet. tandfonline.comnih.gov These systems can protect the drug from degradation, allow for controlled release, and potentially increase intracellular concentrations. tandfonline.comresearchgate.net

Recent research has focused on creating foscarnet-based nanocarriers. For instance, nanoparticulate systems developed using an ionotropic gelation method have shown stable drug loading and retained antiviral activity in vitro. tandfonline.com Another innovative approach involves inorganic-organic hybrid nanoparticles (IOH-NPs) which have demonstrated a significantly high drug load of up to 44% and improved antiviral efficacy against human cytomegalovirus (HCMV) in vitro compared to the free drug. nih.govacs.org These IOH-NPs are characterized by their small size (20–30 nm), aqueous synthesis, and high biocompatibility. acs.org Such advancements in nanocarrier technology could pave the way for more effective foscarnet formulations in the future. tandfonline.comacs.org

Table 1: Comparison of Foscarnet Nanocarrier Systems

Nanocarrier Type Method Size (nm) Drug Load (% w/w) In Vitro Efficacy Reference
Chitosan (B1678972) Nanoparticles Ionotropic Gelation 200-300 ~55% Retained antiviral activity of free drug against HCMV. tandfonline.com
Inorganic-Organic Hybrid Nanoparticles (IOH-NPs) Aqueous Synthesis 20-30 Up to 44% Significantly outperformed freely dissolved foscarnet against HCMV. nih.govacs.org

Integration of Foscarnet (Sodium) Research with Systems Biology Approaches for Comprehensive Viral Inhibition

The complexity of virus-host interactions necessitates a holistic approach to understanding antiviral mechanisms. nih.gov Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics) with computational modeling, offers a powerful framework for elucidating the comprehensive effects of antiviral agents like foscarnet. nih.govnih.gov This approach moves beyond a single target to map the broader network of host and viral pathways affected by the drug.

By applying systems biology, researchers can identify not only the direct viral targets of foscarnet but also the host factors and cellular processes that are modulated during treatment. nih.gov This can lead to the discovery of novel therapeutic targets and the development of combination therapies that are more effective and less prone to resistance. nih.gov For instance, understanding the full impact of foscarnet on the host cell could reveal opportunities to synergistically target host pathways to further inhibit viral replication. While still an emerging area, the integration of systems biology into foscarnet research holds the potential to unlock a deeper understanding of its antiviral activity and guide the development of more sophisticated therapeutic strategies. nih.gov

Role of Foscarnet (Sodium) in Understanding Viral Evolution and Adaptation Mechanisms

The emergence of drug resistance is a major challenge in antiviral therapy. nih.gov Foscarnet, which does not require viral activation and directly inhibits the viral DNA polymerase, serves as a critical tool for studying the mechanisms of viral evolution and resistance. patsnap.comoup.com Resistance to foscarnet is primarily conferred by mutations in the viral DNA polymerase gene (e.g., UL54 in CMV and UL30 in HSV). oup.comasm.org

Studying how viruses adapt to the selective pressure of foscarnet provides valuable insights into the genetic pathways of resistance. oup.com Research has shown that the serial emergence of multiple mutations can lead to high-level resistance to foscarnet and cross-resistance to other antivirals. nih.gov Furthermore, studies have indicated that some resistance mutations may come at a cost to the virus, potentially reducing its replicative fitness. nih.gov By characterizing the evolutionary dynamics of antiviral resistance in the presence of foscarnet, scientists can better predict and manage the development of resistance in clinical settings and inform the design of more durable antiviral strategies. oup.com Recent studies using hypermutator viruses have shown that while the evolutionary patterns are similar, the development of resistance can be accelerated, providing a model to study this process more rapidly. oup.com

Unexplored Biochemical Pathways and Off-targets Influenced by Foscarnet (Sodium) Relevant to Antiviral Activity

Investigating these off-target interactions could reveal novel aspects of foscarnet's activity and potentially identify new therapeutic applications or strategies to mitigate side effects. It is plausible that foscarnet's interaction with other cellular components could have subtle but significant impacts on the virus-host relationship. For instance, its structural similarity to pyrophosphate suggests it might interact with other enzymes that utilize pyrophosphate as a substrate or regulator. A deeper exploration of these potential off-target effects, perhaps through proteomic or metabolomic studies, could provide a more complete picture of foscarnet's mechanism of action and its broader physiological consequences.

Q & A

What experimental methodologies are recommended to investigate the mechanism of Foscarnet sodium's inhibition of viral DNA polymerases and reverse transcriptases?

Basic Research Question
To study Foscarnet's mechanism, researchers should employ enzyme kinetics assays (e.g., Michaelis-Menten kinetics) to quantify inhibition constants (Ki) and assess competitive/non-competitive binding at the pyrophosphate site . Structural studies (X-ray crystallography or cryo-EM) can visualize Foscarnet's interaction with viral polymerases, as it mimics pyrophosphate and blocks nucleotide incorporation . In vitro models using HIV reverse transcriptase or herpesvirus DNA polymerase are standard for validating target specificity .

How can researchers resolve contradictions in reported efficacy of Foscarnet sodium across different in vivo infection models?

Advanced Research Question
Discrepancies in efficacy (e.g., variable viral load reduction in CMV vs. HSV models) may arise from differences in dosing regimens , host immune responses, or viral strain susceptibility. A meta-analysis of existing datasets (e.g., murine CMV lung titers vs. HSV skin infection scores) should stratify results by variables like dosing frequency, viral inoculum size, and immune status . Statistical tools like multivariate regression can isolate confounding factors. For example, highlights that 20 mg/kg aerosolized Foscarnet reduced murine CMV lung titers by 60%, while higher doses were required for HSV .

What HPLC-based methods are validated for detecting Foscarnet sodium and its related compounds in pharmaceutical formulations?

Basic Research Question
The USP method recommends a mobile phase of tetrahexylammonium hydrogen sulfate (0.25 g/L) in a methanol-water-acetic acid mixture (pH ~4.4) with UV detection at 254 nm . Column: C18 reverse-phase. Resolution solutions spiked with related compounds (e.g., sodium phosphite) ensure specificity, with acceptance criteria requiring baseline separation (R > 2.0) . Quantitation limits are ~5.0 µg/mL for impurities, validated per ICH guidelines .

How can Doehlert experimental designs optimize Foscarnet sodium nanoparticle formulations for enhanced drug delivery?

Advanced Research Question
Doehlert designs (a type of response surface methodology) systematically vary factors like Foscarnet amount (X1), chitosan concentration (X2), and crosslinking time (X3) to minimize particle size and maximize encapsulation efficiency. and used a shifted Doehlert matrix (e.g., 12–19 mg Foscarnet, 4.5 mg chitosan) to identify optimal ratios, reducing nanoparticle size to <200 nm while maintaining stability . Data analysis involves ANOVA and contour plots to pinpoint significant interactions (e.g., X1×X2 affects zeta potential).

What strategies mitigate nephrotoxicity in preclinical studies of Foscarnet sodium without compromising antiviral activity?

Advanced Research Question
To address dose-limiting renal toxicity, researchers should:

  • Use hydration protocols (e.g., saline co-infusion) in animal models to reduce crystal nephropathy .
  • Explore prodrug formulations (e.g., lipid conjugates) to lower peak plasma concentrations while maintaining tissue penetration .
  • Monitor biomarkers like serum creatinine and urinary β2-microglobulin in real-time to adjust dosing . reports 51% renal dysfunction in clinical cohorts, underscoring the need for predictive preclinical models .

How do conflicting in vitro cytotoxicity profiles of Foscarnet sodium impact its translational potential?

Advanced Research Question
While Foscarnet shows low cytotoxicity in HeLa cells (50% inhibition at 0.5–1 mM), it suppresses FGF2-induced HUVEC proliferation at 25 µM . Researchers must contextualize these discrepancies by:

  • Comparing cell type-specific sensitivity (e.g., epithelial vs. endothelial cells).
  • Validating results across multiple assays (MTT, BrdU, apoptosis markers).
  • Correlating in vitro IC50 values with in vivo therapeutic indices. For example, notes that cytotoxicity is reversible upon drug removal, suggesting transient effects .

What computational tools are available to model Foscarnet sodium's binding dynamics with viral polymerases?

Basic Research Question
Molecular dynamics (MD) simulations using software like GROMACS or AMBER can predict binding free energies and residence times at the pyrophosphate site . Docking tools (AutoDock Vina) screen Foscarnet analogs for improved affinity. Public databases (PDB IDs 1RTD, 3V6D) provide crystal structures of Foscarnet-bound polymerases for homology modeling .

How should researchers address variability in Foscarnet sodium's antiviral efficacy due to host genetic factors?

Advanced Research Question
Genome-wide association studies (GWAS) in transplant recipients ( ) identified polymorphisms in drug transporters (e.g., OAT1) influencing renal clearance . In vitro models with CRISPR-edited cell lines (e.g., OAT1-KO HEK293) can isolate genetic contributions. Pharmacogenomic guidelines recommend stratifying clinical trials by HLA haplotypes or CYP450 status to personalize dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.